2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the formation of the indole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-pyridinecarboxaldehyde with indole-3-acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding sites, while the pyridine ring can form hydrogen bonds with active site residues. This dual interaction allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1H-indole: Lacks the acetonitrile group, which may affect its reactivity and biological activity.
2-(Pyridin-2-yl)-1H-indole: Similar structure but with the pyridine nitrogen in a different position, leading to different binding properties.
2-(Pyridin-3-yl)-3H-indole: Different tautomeric form, which can influence its chemical behavior.
Uniqueness
2-(4-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the indole and pyridine rings, which provide a versatile platform for chemical modifications and biological interactions. Its acetonitrile group also adds to its reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(4-pyridin-3-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-6-12-10-18-14-5-1-4-13(15(12)14)11-3-2-8-17-9-11/h1-5,8-10,18H,6H2 |
InChI Key |
MFLRIBNUBNUTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC#N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.